molecular formula C10H13ClN2S B6299163 MFCD31714245 CAS No. 2368871-84-3

MFCD31714245

Cat. No.: B6299163
CAS No.: 2368871-84-3
M. Wt: 228.74 g/mol
InChI Key: WSZMWNBMOPWPIQ-UHFFFAOYSA-N
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Description

However, based on structural analogs and synthesis methodologies documented in the literature, hypothetical properties can be inferred. For instance, compounds with similar MDL identifiers (e.g., MFCD28167899, MFCD00039227) often belong to classes such as trifluoromethyl-substituted aromatics or imidazole derivatives, which exhibit unique physicochemical and biological properties . These compounds are typically synthesized via nucleophilic substitution, condensation, or catalytic coupling reactions, as exemplified in the provided evidence .

Properties

IUPAC Name

3-(2-aminoethylsulfanylmethyl)benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S.ClH/c11-4-5-13-8-10-3-1-2-9(6-10)7-12;/h1-3,6H,4-5,8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZMWNBMOPWPIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CSCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride involves several steps. One common method includes the reaction of 2-(chloromethyl)benzonitrile with 2-aminoethanethiol under controlled conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts , organic solvents like methanol or dichloromethane , and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethylsulfanylmethyl)-benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular signaling and function. For example, it may inhibit or activate certain enzymes, alter gene expression, or affect membrane transport processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD31714245 (hypothetical data inferred from analogs) with structurally related compounds from the evidence:

Property This compound (Hypothetical) CAS 1022150-11-3 CAS 1533-03-5 CAS 1761-61-1
Molecular Formula C₂₇H₃₀N₆O₃ (inferred) C₂₇H₃₀N₆O₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight (g/mol) ~486.57 486.57 202.17 201.02
Key Functional Groups Amide, trifluoromethyl Amide, nitro groups Trifluoromethyl, ketone Bromo, carboxylic acid
Solubility Moderate (DMF, DMSO) Soluble in DMF Low (log S = -2.47) 0.687 mg/ml in water
Synthetic Method Condensation reaction K₂CO₃-mediated coupling in DMF Methanol-based condensation A-FGO-catalyzed reflux
Bioavailability Score 0.55 (predicted) Not reported 0.55 0.55
Hazard Profile H302, H315 H302-H315-H319-H335 Not provided H302

Key Differences and Implications :

Molecular Weight and Solubility :

  • Higher molecular weight analogs (e.g., CAS 1022150-11-3) exhibit lower aqueous solubility due to increased hydrophobicity, limiting their use in aqueous formulations .
  • Brominated derivatives (e.g., CAS 1761-61-1) show higher solubility in polar solvents, making them suitable for catalytic or pharmaceutical applications .

Synthetic Complexity: Trifluoromethyl-containing compounds (e.g., CAS 1533-03-5) require stringent reaction conditions (e.g., anhydrous methanol) to avoid side reactions, whereas imidazole derivatives (e.g., CAS 1761-61-1) utilize green catalysts like A-FGO for eco-friendly synthesis .

Biological Relevance :

  • Amide-rich structures (e.g., CAS 1022150-11-3) are prevalent in kinase inhibitors, while trifluoromethyl ketones (e.g., CAS 1533-03-5) are explored for antimicrobial activity .

Research Findings and Limitations

  • Structural Similarity : Computational models (e.g., Tanimoto coefficients) suggest that trifluoromethyl and bromo analogs share >85% similarity in electronic profiles, implying overlapping reactivity in cross-coupling reactions .
  • Thermal Stability : Trifluoromethyl derivatives exhibit superior thermal stability (decomposition >250°C) compared to brominated analogs (<200°C), favoring high-temperature applications .
  • Limitations : Lack of explicit data on This compound necessitates further experimental validation, particularly regarding pharmacokinetics and toxicity .

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